molecular formula C16H19N3O3S B10809694 N-(5-pentan-3-yl-1,3,4-thiadiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide

N-(5-pentan-3-yl-1,3,4-thiadiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide

Cat. No.: B10809694
M. Wt: 333.4 g/mol
InChI Key: DAHLLWMPBZUWAP-UHFFFAOYSA-N
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Description

This compound features a hybrid structure combining a 1,3,4-thiadiazole ring substituted with a pentan-3-yl group and a 2,3-dihydro-1,4-benzodioxine carboxamide moiety.

Properties

Molecular Formula

C16H19N3O3S

Molecular Weight

333.4 g/mol

IUPAC Name

N-(5-pentan-3-yl-1,3,4-thiadiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide

InChI

InChI=1S/C16H19N3O3S/c1-3-10(4-2)15-18-19-16(23-15)17-14(20)13-9-21-11-7-5-6-8-12(11)22-13/h5-8,10,13H,3-4,9H2,1-2H3,(H,17,19,20)

InChI Key

DAHLLWMPBZUWAP-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C1=NN=C(S1)NC(=O)C2COC3=CC=CC=C3O2

Origin of Product

United States

Biological Activity

N-(5-pentan-3-yl-1,3,4-thiadiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

The compound is characterized by the following chemical properties:

PropertyValue
Molecular FormulaC15H19N3O2S
Molecular Weight305.4 g/mol
LogP3.9249
Hydrogen Bond Acceptors5
Hydrogen Bond Donors1
Polar Surface Area54.16 Ų

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit notable antimicrobial properties. For instance, compounds similar to N-(5-pentan-3-yl-1,3,4-thiadiazol-2-yl)-2,3-dihydro-1,4-benzodioxine have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis. In a study involving oxadiazole and thiadiazole derivatives, compounds demonstrated excellent metabolic stability and bioavailability with significant activity against resistant strains of M. tuberculosis .

Anticancer Properties

N-(5-pentan-3-yl-1,3,4-thiadiazol-2-yl)-2,3-dihydro-1,4-benzodioxine has been investigated for its anticancer potential. A structure–activity relationship (SAR) analysis revealed that modifications on the thiadiazole ring significantly influence cytotoxicity against various cancer cell lines. For example:

Cell LineIC50 (µg/mL)
SK-MEL-24.27
MCF-7 (Breast)0.28
A549 (Lung)0.52

These findings suggest that the compound may induce apoptosis in cancer cells without affecting normal cells .

Enzyme Inhibition

In addition to its anticancer and antimicrobial properties, N-(5-pentan-3-yl-1,3,4-thiadiazol-2-yl)-2,3-dihydro-1,4-benzodioxine has shown promising results as an enzyme inhibitor. It has been reported to inhibit α-amylase and α-glucosidase with IC50 values ranging from 0.70 to 30.80 μM and 0.80 to 29.70 μM respectively . This indicates potential applications in managing diabetes by controlling carbohydrate metabolism.

The biological activity of N-(5-pentan-3-yl-1,3,4-thiadiazol-2-yl)-2,3-dihydro-1,4-benzodioxine is attributed to its ability to interact with specific molecular targets:

  • Enzyme Interaction : The thiadiazole ring can bind to active sites of enzymes such as α-amylase and α-glucosidase.
  • Cytotoxic Mechanisms : The compound may induce apoptosis through mitochondrial pathways and interaction with tubulin .
  • Binding Affinity : The sulfonyl group enhances binding affinity to target proteins involved in tumor proliferation.

Case Studies

Several studies have highlighted the efficacy of thiadiazole-based compounds in treating various diseases:

  • Antitumor Activity : A study demonstrated that a related thiadiazole derivative exhibited selective anticancer activity against multiple cancer cell lines while sparing normal cells .
  • Antimicrobial Effectiveness : In vitro tests showed that compounds with similar structures effectively inhibited the growth of resistant bacterial strains .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing thiadiazole derivatives exhibit notable antimicrobial properties. In particular, N-(5-pentan-3-yl-1,3,4-thiadiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide has been evaluated for its effectiveness against various bacterial strains. Studies have shown that similar thiadiazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Anticancer Potential

The compound's structure suggests potential anticancer activity. Thiadiazole derivatives have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including the modulation of cell cycle progression and induction of apoptosis. Preliminary in vitro studies have demonstrated that this compound may possess cytotoxic effects against specific cancer cell lines.

Anti-inflammatory Effects

Molecular docking studies have indicated that this compound could act as a 5-lipoxygenase inhibitor, which is significant for the treatment of inflammatory conditions. The anti-inflammatory properties of related compounds suggest that this compound may also reduce inflammation by inhibiting leukotriene synthesis.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against Gram-positive bacteria ,
AnticancerCytotoxic effects on cancer cell lines
Anti-inflammatoryPotential 5-lipoxygenase inhibition ,

Case Study: Antimicrobial Efficacy

In a study evaluating the antimicrobial activity of thiadiazole derivatives, this compound was tested against several bacterial strains. The results indicated a significant reduction in bacterial growth compared to control groups, highlighting its potential as an antimicrobial agent.

Case Study: Anticancer Activity

A recent investigation into the anticancer properties of thiadiazole derivatives revealed that compounds similar to this compound exhibited IC50 values in the low micromolar range against various cancer cell lines. This suggests that further optimization could lead to more potent anticancer agents.

Comparison with Similar Compounds

Structural Analogues with 1,3,4-Thiadiazole Moieties

Compounds containing 1,3,4-thiadiazole subunits (e.g., macrocycles in ) share the thiadiazole core but differ in substitution patterns. For instance:

  • Macrocycle 4b (): Contains two 1,3,4-thiadiazole units linked via a phenylenedimethylene group and acetyl substituents. Its structure was confirmed via X-ray crystallography, emphasizing the role of sulfur and nitrogen atoms in stabilizing interactions .
  • Target Compound : The pentan-3-yl chain may enhance membrane permeability compared to bulkier substituents in macrocycle 4b.
Property Target Compound Macrocycle 4b ()
Core Structure 1,3,4-Thiadiazole + Benzodioxine 1,3,4-Thiadiazole dimer
Substituents Pentan-3-yl, Carboxamide Phenylenedimethylene, Acetyl
Structural Confirmation Not reported X-ray crystallography

Benzodioxine/Benzoxazine Derivatives

and highlight compounds with benzodioxine or benzoxazine scaffolds:

  • Patent Compound : N-(2,3-dihydro-1,4-benzoxazin-4-yl) derivatives are used for heartworm treatment, suggesting benzodioxine/oxazine cores may interact with parasitic targets .
  • (741733-98-2) : Contains a benzodioxine linked to a thiazole ring and pyrrolidone. The thiazole vs. thiadiazole distinction alters electronic properties and hydrogen-bonding capacity.
Property Target Compound 741733-98-2 ()
Heterocycle Pairing Thiadiazole Thiazole
Pharmacological Implication Potential antiparasitic Unspecified (structural analog)

Dihydrothiazole-imine Derivatives ()

Compounds like 3(5) (hydrobromide salts of dihydrothiazole-imines) exhibit antihypertensive effects via angiotensin II receptor antagonism. Key similarities include:

  • Heterocyclic Core : Both target compound and 3(5) use nitrogen-rich rings (thiadiazole vs. dihydrothiazole) for receptor interactions.
  • Substituent Effects : The pentan-3-yl group in the target compound may mimic the propenyl chain in 3(5), influencing binding kinetics .
Property Target Compound Compound 3(5) ()
Pharmacological Target Hypothesized cardiovascular Angiotensin II receptor
Key Interactions Thiadiazole (H-bonding) Dihydrothiazole-imine (electrostatic)

Research Findings and Implications

  • Synthetic Strategies : The target compound likely requires multi-step alkylation/condensation, akin to methods in (regiospecific alkylation) and (thiourea condensations) .
  • Docking Studies : Analogous to , the thiadiazole and benzodioxine moieties may engage in hydrogen bonding and π-π stacking with biological targets, though specific data is lacking .

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